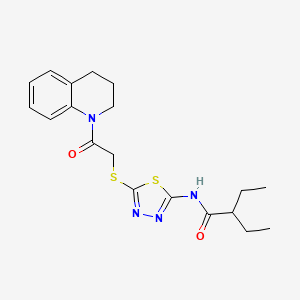
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound features a quinoline moiety linked to a thiadiazole ring, further attached to an ethylbutanamide group. The unique structure imparts the compound with potential bioactivity, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 3,4-Dihydroquinoline Derivative
Start with an appropriate starting material such as aniline.
Cyclize the aniline derivative under acidic conditions to form 3,4-dihydroquinoline.
Introduce an oxoethyl group through Friedel-Crafts acylation using oxalyl chloride.
Step 2: Formation of the Thiadiazole Ring
Prepare the 1,3,4-thiadiazole moiety by reacting an appropriate thiosemicarbazide derivative with a carboxylic acid chloride under dehydrating conditions.
Step 3: Coupling Reaction
Couple the 3,4-dihydroquinoline derivative with the thiadiazole intermediate in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial-scale synthesis often involves optimizations:
Continuous Flow Synthesis: : Enhancing reaction speed and yield through continuous flow reactors.
High-Throughput Screening: : Using automated systems to quickly identify optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation
The quinoline ring can undergo oxidative cleavage using strong oxidizing agents like potassium permanganate.
Possible product: carboxylic acid derivatives.
Reduction
The carbonyl groups (e.g., oxoethyl) are reducible to alcohols using hydride sources like sodium borohydride.
Substitution
Halogenation reactions using halogen sources like N-bromosuccinimide can occur at the quinoline ring.
Possible products include halogen-substituted quinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Halogenation Reagents: : N-bromosuccinimide, N-iodosuccinimide.
Major Products
Carboxylic acids from oxidation.
Alcohols from reduction.
Halogen-substituted quinoline derivatives from substitution.
Wissenschaftliche Forschungsanwendungen
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide has multiple research applications:
Chemistry
Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Studies on its reactivity and the development of new synthetic methodologies.
Biology
Investigation of its potential as a bioactive compound due to the presence of the quinoline and thiadiazole moieties.
Screening for antimicrobial, antiviral, and antifungal activities.
Medicine
Potential therapeutic applications in treating diseases due to its unique structural components.
Research on its pharmacokinetics and toxicology profiles.
Industry
Utilized in material science for the development of advanced polymers and resins.
Wirkmechanismus
The compound's mechanism of action is primarily influenced by its ability to interact with various molecular targets and pathways:
Enzyme Inhibition: : Potential to inhibit key enzymes involved in biological processes.
Receptor Binding: : Interaction with cellular receptors to modulate biological pathways.
DNA Intercalation: : Quinoline moiety may intercalate with DNA, disrupting replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-ethylbutanamide
Lacks the thiadiazole ring.
Different biological and chemical properties.
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole
Lacks the ethylbutanamide group.
Varies in solubility and reactivity.
Uniqueness
The presence of both quinoline and thiadiazole rings in the same molecule provides unique chemical reactivity and potential bioactivity.
The compound's structure allows it to interact with diverse biological targets, making it a versatile candidate for research across multiple fields.
Now you have a solid dive into N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, reflecting the compound's chemistry, applications, and unique attributes. What's next in your chemistry journey?
Eigenschaften
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-3-13(4-2)17(25)20-18-21-22-19(27-18)26-12-16(24)23-11-7-9-14-8-5-6-10-15(14)23/h5-6,8,10,13H,3-4,7,9,11-12H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGNMUHVWHAZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
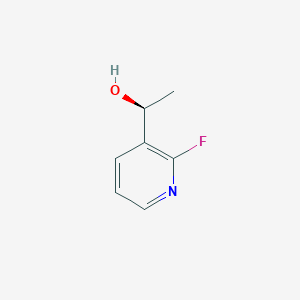

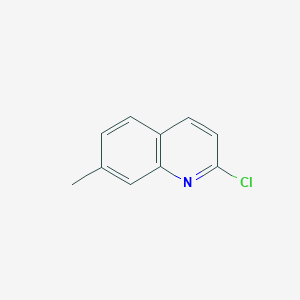
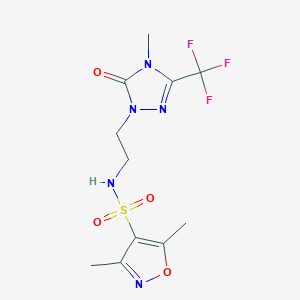
![2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid](/img/structure/B2438796.png)
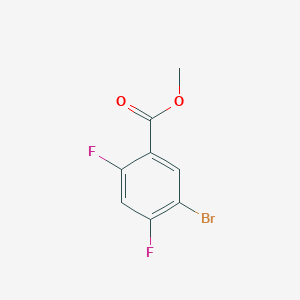
![Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2438798.png)
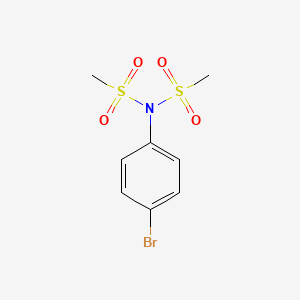
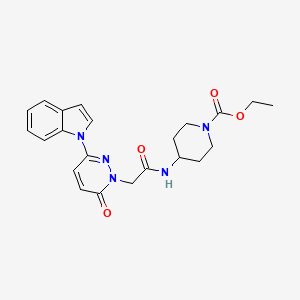
![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2438802.png)
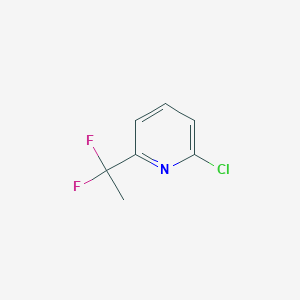
![4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2438806.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2438808.png)
![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2438809.png)
